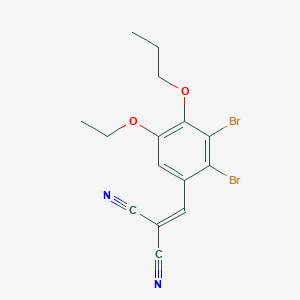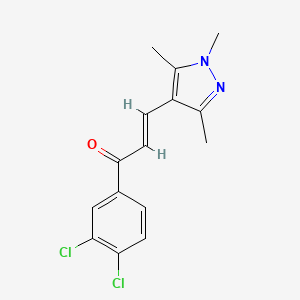![molecular formula C14H10Cl2N4O2 B4630935 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide
説明
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including ring-opening followed by ring closure processes, as well as condensation reactions with various reagents under specific conditions. For instance, the synthesis of related compounds has been achieved through reactions involving starting materials like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino pyrazoles, affording novel compounds through these multi-step processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide" can be established using elemental analysis and spectral data, including NMR and IR spectroscopy. Computational methods like DFT calculations can further provide insights into the electronic structure, reactivity, and stability of these molecules (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be predicted through local reactivity descriptors, indicating sites for nucleophilic attack, and through studies on their thermodynamic stability. These compounds can undergo various chemical transformations, including formylation, acylation, and reactions with nucleophiles, showcasing their versatile reactivity profile (El’chaninov, Aleksandrov, & Stepanov, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be determined experimentally. Crystallography studies provide detailed insights into the molecule's geometry, conformation, and intermolecular interactions, contributing to a better understanding of its physical characteristics (Zhang, Zhang, Tu, & Jia, 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, can be assessed through experimental studies and theoretical calculations. The electronic structure analysis using methods like NBO can reveal hyperconjugative interactions and electron density distribution, which are crucial for understanding the compound's reactivity and interactions with biological targets (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Transformations
Research on pyrazole derivatives, such as the study by El’chaninov et al. (2018), focuses on the synthesis and transformations of these compounds, indicating their versatility in chemical synthesis and potential as building blocks for more complex molecules (El’chaninov et al., 2018).
Heterocyclic Synthesis Applications
Harb et al. (2005) explored pyrazoles as key components in heterocyclic synthesis, leading to new substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This underscores the role of such compounds in developing novel heterocyclic molecules with potential pharmacological activities (Harb et al., 2005).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor, providing a model for studying receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. This highlights the therapeutic potential of such derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, indicating the potential of pyrazole derivatives as antibacterial agents (Panda et al., 2011).
特性
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-9-6-18-20(7-9)8-10-3-4-12(22-10)14(21)19-11-2-1-5-17-13(11)16/h1-7H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXZNDMUDDANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)
![methyl 2-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4630876.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B4630882.png)

![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
